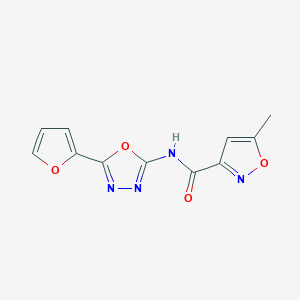

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis . The synthesized compounds were characterized based on IR, 1HMR and mass spectral analysis .

Chemical Reactions Analysis

Furfural and 5-hydroxymethyl furfural (HMF) are abundantly available biomass-derived renewable chemical feedstocks, and their oxidation to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications .

Scientific Research Applications

1. Use in Energetic Materials

Compounds based on similar structures, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been synthesized and studied for their application as insensitive energetic materials. These compounds, which combine 1,2,5- and 1,2,4-oxadiazole rings, exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them potential candidates for use in energetic materials (Yu et al., 2017).

2. Potential in Antimicrobial Activities

Derivatives containing the 1,3,4-oxadiazole ring, a close relative of the N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl) structure, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Başoğlu et al., 2013).

3. Therapeutic Potential

The oxadiazole ring, found in the structure of interest, is an important class of heterocyclic compounds with a broad range of chemical and biological properties. Derivatives of this ring have shown various biological activities such as antibacterial, antitumor, antiviral, and antioxidant activities. These properties make them significant in the development of new drugs and therapeutic agents (Siwach & Verma, 2020).

4. Bioisosteric Applications

Research has proposed the use of hydroxyfurazanyl (4-hydroxy-1,2,5-oxadiazole-3-yl) moiety, structurally related to the compound of interest, as a bioisoster in the design of γ-aminobutyric acid (GABA) analogues. This highlights the potential of such structures in medicinal chemistry for developing new pharmacological agents (Tosco & Lolli, 2008).

Mechanism of Action

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUUYMRBQXYKOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)

![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)

![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)

![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)

![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)